Lipase-Catalyzed Amidation Regioselectivity: D-Enantiomer Gives γ-Amide, L-Enantiomer Gives Exclusively α-Amide
In a direct head-to-head comparison under identical conditions, Candida antarctica lipase B (CAL-B) amidated Cbz-D-glutamic acid diethyl ester with a γ:α regioselectivity ratio of approximately 3.9:1, producing γ-monoamide as the major product. By contrast, Cbz-L-glutamic acid diethyl ester reacted with absolute α-regiospecificity, yielding exclusively α-monoamide [1]. This regioenantiomeric divergence means that the choice of D configuration is not a simple stereochemical inversion but dictates the connectivity of the amidation product, with profound consequences for downstream synthetic strategy.
| Evidence Dimension | Regioselectivity of CAL-B-catalyzed amidation (γ-monoamide : α-monoamide ratio) |
|---|---|
| Target Compound Data | Cbz-D-Glu(OEt)-OEt substrate: γ:α ≈ 3.9:1 (γ-amide > α-amide) |
| Comparator Or Baseline | Cbz-L-Glu(OEt)-OEt substrate: γ:α = 0:1 (α-amide exclusively; no detectable γ-amide) |
| Quantified Difference | 3.9-fold preference for γ over α in D-enantiomer, versus absolute α-regiospecificity in L-enantiomer |
| Conditions | N-Cbz-glutamic acid diethyl ester substrates; Candida antarctica lipase B (CAL-B); anhydrous organic solvent (tert-butanol); 45 °C; 200 rpm; amidation with n-butylamine |
Why This Matters
For procurement, this evidence demonstrates that Z-D-Glu-OMe is the essential starting material for synthesizing γ-functionalized D-glutamate peptides via enzymatic amidation; substituting with Z-L-Glu-OMe will give the wrong constitutional isomer, not merely the wrong enantiomer, rendering the synthetic route invalid.
- [1] Chamorro, C.; González-Muñiz, R.; Conde, S. Regio- and Enantioselectivity of the Candida antarctica Lipase Catalyzed Amidations of Cbz-L- and Cbz-D-Glutamic Acid Diesters. Tetrahedron: Asymmetry 1995, 6 (9), 2343–2352. View Source
